molecular formula C23H35NO2 B1142460 (2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(Pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one CAS No. 159325-45-8

(2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(Pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one

Katalognummer: B1142460
CAS-Nummer: 159325-45-8
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: ZZMJTNMGPPBIOY-SLGODVNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(Pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one, also known as this compound, is a useful research compound. Its molecular formula is C23H35NO2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine Ring and Derivatives : The pyrrolidine ring is a saturated five-membered ring structure containing nitrogen, widely utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold stems from its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional molecule coverage due to pseudorotation. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported for their bioactive properties and target selectivity since 2015. These compounds are synthesized either by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. The stereogenicity of pyrrolidine carbons plays a crucial role, with different stereoisomers and spatial orientations of substituents leading to varied biological profiles due to distinct binding modes to enantioselective proteins (Giovanna Li Petri et al., 2021).

Extraction and Analysis of Pyrrolizidine Alkaloids

Pyrrolizidine Alkaloids (PAs) in Medicinal Plants : PAs, including their N-oxides, are secondary metabolites found in plant families such as Asteraceae, Boraginaceae, and Fabaceae, serving as chemical defenses against herbivores but also posing toxicity risks in herbal preparations. Efficient extraction and robust analytical methods are essential for addressing public health concerns related to PA content in phytopharmaceutical formulations. Standardization of extraction conditions and sensitive determination methods, such as LC-MS, are required for ensuring safety levels concerning PA intake (T. Kopp et al., 2020).

Kinetics in Toxicity of Pyrrolizidine Alkaloids

Kinetic Determinants in PA Toxicity : The toxicity of PAs, particularly the 1,2-unsaturated types, is largely dependent on their kinetics, encompassing absorption, distribution, metabolism, and excretion (ADME) characteristics. Differences in ADME profiles significantly impact the relative toxicity and potency of PAs, highlighting the importance of considering kinetics in toxicity assessments and regulatory standards for combined risk evaluations. Physiologically-based kinetic (PBK) modeling and new approach methodologies (NAMs) can quantify kinetic differences between PAs and their N-oxides, aligning with the 3Rs principle in animal research (F. Widjaja et al., 2021).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(Pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one' involves the conversion of a starting material into an intermediate, which is then converted into the final product through a series of reactions.", "Starting Materials": [ "Androst-5-ene-3beta,17beta-diol", "Pyrrolidine", "Sodium borohydride", "Hydrogen peroxide", "Acetic anhydride", "Sodium acetate", "Sodium hydroxide", "Methanol", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Androst-5-ene-3beta,17beta-diol is reacted with pyrrolidine in the presence of sodium borohydride to form (3beta,17beta)-17-(pyrrolidin-1-yl)androst-5-ene-3-ol.", "Step 2: The intermediate from step 1 is oxidized using hydrogen peroxide to form (3beta,17beta)-17-(pyrrolidin-1-yl)androst-5-ene-3-one.", "Step 3: The product from step 2 is acetylated using acetic anhydride and sodium acetate to form (3beta,17beta)-17-(pyrrolidin-1-yl)androst-5-ene-3-one acetate.", "Step 4: The intermediate from step 3 is reacted with sodium hydroxide in methanol to form (2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one.", "Step 5: The final product is isolated using a mixture of chloroform and ethyl acetate, followed by washing with water and drying." ] }

CAS-Nummer

159325-45-8

Molekularformel

C23H35NO2

Molekulargewicht

357.5 g/mol

IUPAC-Name

(2S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one

InChI

InChI=1S/C23H35NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-20H,3-13H2,1-2H3/t14?,15?,16?,17?,18?,19?,20?,22-,23-/m0/s1

InChI-Schlüssel

ZZMJTNMGPPBIOY-SLGODVNHSA-N

Isomerische SMILES

C[C@]12CCC3C(C1CC(C2=O)N4CCCC4)CCC5[C@@]3(CC6C(C5)O6)C

SMILES

CC12CCC3C(C1CC(C2=O)N4CCCC4)CCC5C3(CC6C(C5)O6)C

Kanonische SMILES

CC12CCC3C(C1CC(C2=O)N4CCCC4)CCC5C3(CC6C(C5)O6)C

Synonyme

2,3-Epoxy-1H-cyclopenta[a]phenanthrene, Androstan-17-one deriv.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.